molecular formula C21H23N3O3 B2454333 (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one CAS No. 900276-16-6

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

Cat. No. B2454333
CAS RN: 900276-16-6
M. Wt: 365.433
InChI Key: DTJLNOOZHIYFJQ-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Interaction

  • The crystal and molecular structures of derivatives of isothiazolo[5,4-b]pyridine, similar to the queried compound, have been analyzed to understand their molecular packing and interaction, such as hydrogen bonds and π…π interactions. This knowledge aids in correlating the molecular structure with the pharmacological action of compounds (Karczmarzyk & Malinka, 2008).

Diagnostic Applications

  • A compound structurally akin to the requested molecule has been synthesized and explored as a potential PET probe for imaging the enzyme PIM1. This highlights the molecule's relevance in diagnostic imaging and cancer research (Gao et al., 2013).

Synthesis and Antibacterial Activity

  • The synthesis of related molecules with variations in the benzofuran moiety has been reported, showcasing the molecule's significance in developing new compounds with potential antibacterial properties (Gein et al., 2006).

Chemical Synthesis and Characterization

  • Advanced methods for the synthesis and characterization of related compounds, focusing on their structural and electronic properties, have been studied. This highlights the compound's role in developing new materials with specific electronic properties (Halim & Ibrahim, 2022).

Synthesis and Drug Development

  • The molecule's derivatives have been synthesized and tested for their antifungal activities, indicating the molecule's potential in developing new antifungal agents (Malhotra et al., 2012).

properties

IUPAC Name

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-2-23-9-11-24(12-10-23)14-17-18(25)4-3-16-20(26)19(27-21(16)17)13-15-5-7-22-8-6-15/h3-8,13,25H,2,9-12,14H2,1H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJLNOOZHIYFJQ-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.